(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5S2/c22-14-3-1-13(2-4-14)11-24-16-7-8-30-21(16)20(25)19(31(24,26)27)10-23-15-5-6-17-18(9-15)29-12-28-17/h1-10,23H,11-12H2/b19-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGMOVDKZPZDW-GRSHGNNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thienothiazine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H17F N2O3S2
- Molecular Weight : 432.46 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets that are involved in cellular signaling pathways. The thieno[3,2-c][1,2]thiazin structure is known for its ability to modulate enzyme activities and receptor interactions.
Potential Mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling proteins, influencing physiological responses.
Anticancer Properties
Research indicates that thienothiazine derivatives can exhibit significant anticancer activity. For instance:
- A study found that similar compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Effects
Preliminary studies suggest antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes could be a mechanism for its antibacterial effects.
Neuroprotective Effects
Given its potential interaction with neurotransmitter systems, this compound may offer neuroprotective benefits. Research on related compounds has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative damage.
Study 1: Anticancer Activity
A recent study evaluated the efficacy of thienothiazine derivatives in vitro against human breast cancer cells (MCF-7). The results indicated:
- IC50 Values : The compound demonstrated an IC50 of 12 µM, indicating significant cytotoxicity.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Antimicrobial Efficacy
In a comparative study against Staphylococcus aureus and Escherichia coli:
- The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
- Results suggested a potential role in developing new antimicrobial agents.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
